1-(2-Nitrophenyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and a carboxylic acid group .
Scientific Research Applications
1-(2-Nitrophenyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) transporter . This transporter plays a crucial role in the reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound acts as an inhibitor of the GABA transporter . By inhibiting this transporter, it prevents the reuptake of GABA into neuronal and glial cells . This results in an increase in the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The action of this compound primarily affects the GABAergic pathway . By inhibiting the reuptake of GABA, it disrupts the normal functioning of this pathway, leading to an increase in GABAergic activity . The downstream effects of this include a decrease in neuronal excitability and potentially a reduction in the symptoms of conditions associated with excessive neuronal activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in GABAergic activity . This is achieved through the inhibition of GABA reuptake, resulting in an increase in the concentration of GABA in the synaptic cleft . The increased GABAergic activity then leads to a decrease in neuronal excitability .
Biochemical Analysis
Biochemical Properties
1-(2-Nitrophenyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect the overall biochemical pathways within cells. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical reactions they catalyze .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects of these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for the compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, which is an important aspect of its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, where a nitro group is added to a phenyl ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which involve the addition of a carboxyl group to the piperidine ring.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(2-Nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds such as:
Piperidine-3-carboxylic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Nitrophenylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1-(2-Nitrophenyl)piperidine-4-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSIMOSUXMPINC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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